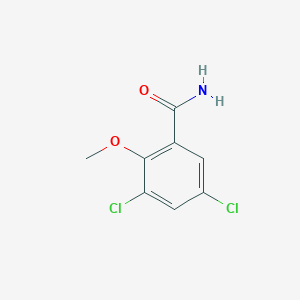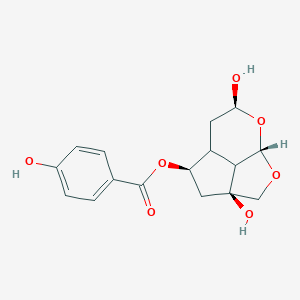
2-(Benzoyloxy)-4-phenyl-3-butenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzoyloxy)-4-phenyl-3-butenenitrile, also known as BPN, is a chemical compound that belongs to the family of α,β-unsaturated nitriles. BPN has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is not fully understood. However, it has been proposed that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits tubulin polymerization by binding to the colchicine site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to exhibit antifungal and antibacterial activities. In vivo studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile exhibits anticancer activity in animal models.
実験室実験の利点と制限
One of the main advantages of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its potent anticancer activity. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. One potential direction is to investigate the structure-activity relationship of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to identify the key structural features that are responsible for its biological activity. Another potential direction is to develop more efficient synthetic methods for 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to overcome the limitations associated with the current synthetic methods. Finally, further studies are needed to investigate the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to determine their potential as anticancer agents in humans.
Conclusion:
In conclusion, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit potent anticancer, antifungal, and antibacterial activities. Further research is needed to investigate the structure-activity relationship, develop more efficient synthetic methods, and determine the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs.
合成法
The synthesis of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile can be achieved through a multistep reaction process. The first step involves the reaction of benzaldehyde with malononitrile in the presence of piperidine to form 2-(benzoyl)acetonitrile. The second step involves the reaction of 2-(benzoyl)acetonitrile with phenylacetylene in the presence of potassium tert-butoxide to form 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. The overall reaction scheme is shown below:
科学的研究の応用
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to be a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules in cells. Due to its ability to inhibit tubulin polymerization, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been investigated as a potential anticancer agent.
特性
CAS番号 |
1591-17-9 |
|---|---|
製品名 |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
(1-cyano-3-phenylprop-2-enyl) benzoate |
InChI |
InChI=1S/C17H13NO2/c18-13-16(12-11-14-7-3-1-4-8-14)20-17(19)15-9-5-2-6-10-15/h1-12,16H |
InChIキー |
HEHFCYOFVZHSGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
同義語 |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)


![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)